

Molar extinction coefficient of N-methyl-N'- (propargyl-PEG4)-Cy5

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Compound of Interest

N-methyl-N'-(propargyl-PEG4)Cy5

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Technical Guide: N-methyl-N'-(propargyl-PEG4)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient and applications of **N-methyl-N'-(propargyl-PEG4)-Cy5**, a fluorescent dye crucial for labeling and tracking biomolecules. This document details the physicochemical properties of the dye and its derivatives, outlines experimental protocols for determining its molar extinction coefficient, and illustrates its use in common biochemical workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for **N-methyl-N'-(propargyl-PEG4)-Cy5** and related Cy5 derivatives, facilitating easy comparison for experimental design.



Property	N-methyl-N'-(propargyl- PEG4)-Cy5	Reference
Molar Extinction Coefficient	232,000 M ⁻¹ cm ⁻¹	[1]
Excitation Maximum (λmax)	649 nm	[1]
Emission Maximum (λem)	667 nm	[1]
Molecular Weight	620.3 g/mol	[1]
Reactive Group	Alkyne	[2][3][4]

Derivative	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Excitation Maximum (nm)	Emission Maximum (nm)	Reference
Cy5 NHS Ester	250,000	646 - 649	662 - 666	[3][5][6][7]
Cy5.5 NHS Ester	209,000	673	707	[1]
O-(m-PEG4)-O'- (propargyl- PEG4)-Cy5	220,000	649	667	[8]

Experimental Protocols Determination of Molar Extinction Coefficient

This protocol outlines the procedure for experimentally determining the molar extinction coefficient of **N-methyl-N'-(propargyl-PEG4)-Cy5** using the Beer-Lambert law.

Objective: To accurately determine the molar extinction coefficient (ϵ) of **N-methyl-N'-(propargyl-PEG4)-Cy5**.

Materials:

• N-methyl-N'-(propargyl-PEG4)-Cy5



- High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer like PBS, pH 7.4)
- Calibrated analytical balance
- · Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

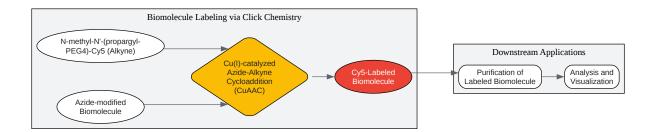
- Stock Solution Preparation:
 - Accurately weigh a small amount of N-methyl-N'-(propargyl-PEG4)-Cy5 using an analytical balance.
 - Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.
- Serial Dilutions:
 - Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Absorbance Measurement:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Use the same solvent as a blank to zero the spectrophotometer at the wavelength of maximum absorbance (~649 nm).
 - Measure the absorbance of each dilution at the absorbance maximum (λmax).
- Data Analysis:



- Plot the measured absorbance at λmax on the y-axis against the corresponding molar concentration on the x-axis.
- Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ϵ) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = ϵ cl), where A is absorbance, c is concentration, and I is the path length (1 cm).

Experimental Workflows and Signaling Pathways

N-methyl-N'-(propargyl-PEG4)-Cy5 is a versatile tool in biological research, primarily utilized for its alkyne group that allows for covalent labeling of azide-modified biomolecules via "click chemistry". This enables the tracking and visualization of these molecules in various experimental setups.

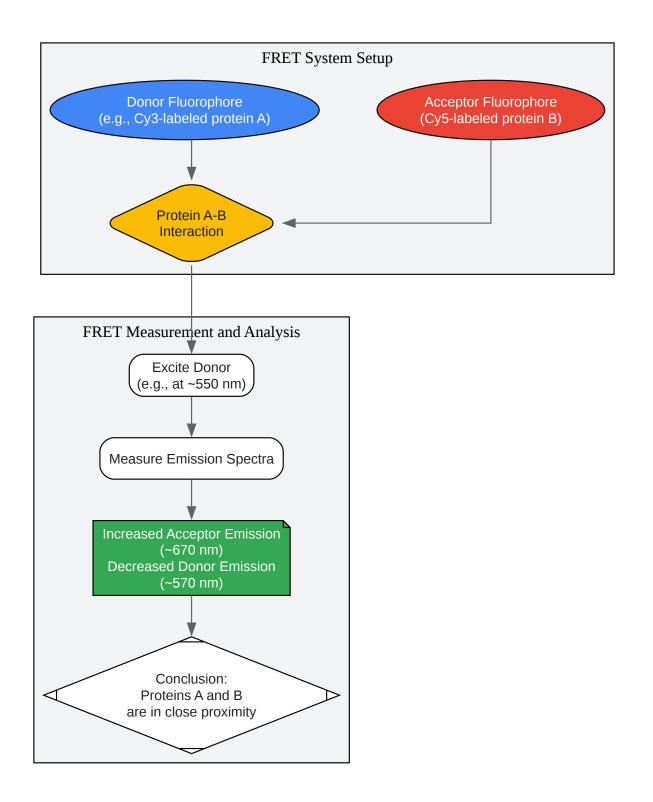


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Figure 1: General experimental workflow for labeling a biomolecule with **N-methyl-N'-(propargyl-PEG4)-Cy5** using click chemistry.

The labeled biomolecules can then be used in a variety of downstream applications to study biological processes. One such application is in Fluorescence Resonance Energy Transfer (FRET) assays to study molecular interactions.





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Figure 2: Workflow for a FRET-based assay using a Cy5-labeled protein as the acceptor to study protein-protein interactions.

These workflows highlight the utility of **N-methyl-N'-(propargyl-PEG4)-Cy5** as a powerful tool for fluorescently labeling biomolecules, enabling researchers to investigate complex biological systems with high sensitivity and specificity. The choice of application will depend on the specific research question, but the fundamental principle of labeling via click chemistry remains a versatile starting point for a multitude of experimental designs.

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